

The Synthesis and Characterization of Crotoniazide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotoniazide, a hydrazone derivative of the frontline antitubercular agent isoniazid, represents a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis and characterization of Crotoniazide (N'-(2-butenylidene)isonicotinohydrazide). Detailed experimental protocols for its synthesis via the condensation of isonicotinic acid hydrazide and crotonaldehyde are presented. The guide further outlines the key analytical techniques for its characterization, including an aggregation of its known physical properties and expected spectral data based on closely related analogues. Additionally, a putative mechanism of action, drawing from the established pathways of isonicotinoyl hydrazones, is visualized to provide context for its potential biological activity. This document serves as a foundational resource for researchers engaged in the development of novel hydrazone-based therapeutic agents.

Synthesis of Crotoniazide

The synthesis of **Crotoniazide** is achieved through a condensation reaction between isonicotinic acid hydrazide (isoniazid) and crotonaldehyde. This reaction forms a Schiff base, resulting in the desired N'-(2-butenylidene)isonicotinohydrazide.

Experimental Protocol



Materials:

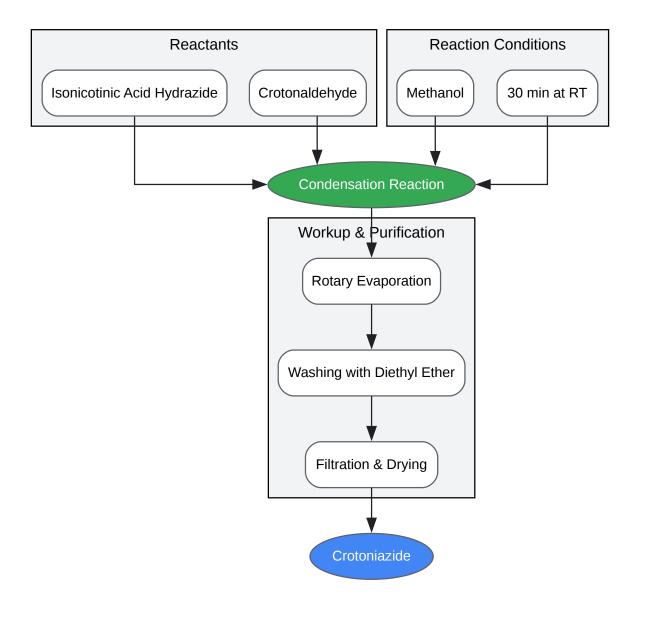
- Isonicotinic acid hydrazide (Isoniazid)
- Crotonaldehyde
- Methanol
- · Diethyl ether

Procedure:

- Suspend 22 g of isonicotinic acid hydrazide in 50 ml of methanol in a round-bottom flask equipped with a magnetic stirrer.
- To this suspension, add 13.2 ml of crotonaldehyde dropwise at room temperature.
- Stir the reaction mixture for 30 minutes at room temperature.
- Following the reaction, remove the methanol under reduced pressure using a rotary evaporator.
- · Wash the resulting residue with diethyl ether.
- Filter the solid product and dry it to obtain Crotoniazide.

Synthesis Workflow





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A flowchart illustrating the synthesis of **Crotoniazide**.

Characterization of Crotoniazide

The structural confirmation and purity assessment of the synthesized **Crotoniazide** are performed using a combination of physical and spectroscopic methods.

Physical Properties



Property	Value	Reference
Molecular Formula	C10H11N3O	[1]
Molecular Weight	189.22 g/mol	[1]
Melting Point	144-145 °C	
Appearance	Solid	_

Crystallographic Data

A crystallographic study of N'-(But-2-enylidene)isonicotinohydrazide has been reported, providing the following crystal data.[1]

Parameter	Value
Crystal system	Monoclinic
Space group	P21/c
a (Å)	9.5779 (8)
b (Å)	12.6191 (11)
c (Å)	9.2095 (8)
β (°)	113.511 (1)
Volume (ų)	1020.70 (15)
Z	4

Spectroscopic Data (Expected)

While experimentally obtained spectra for **Crotoniazide** are not readily available in the public domain, the following tables outline the expected characteristic peaks based on the analysis of closely related isonicotinoyl hydrazone derivatives.

2.3.1. Infrared (IR) Spectroscopy



Functional Group	Expected Absorption (cm ⁻¹)
N-H (stretch)	3200 - 3300
C-H (aromatic)	~3050
C-H (aliphatic)	2900 - 3000
C=O (amide I)	1650 - 1680
C=N (imine)	1600 - 1640
C=C (aromatic)	1550 - 1600
N-N (stretch)	1100 - 1200

2.3.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity
Aromatic-H (Pyridine)	8.5 - 8.8 / 7.7 - 7.9	Doublet
NH (Amide)	11.0 - 12.0	Singlet
N=CH	8.0 - 8.3	Triplet
CH=CH	6.0 - 6.5	Multiplet
СНз	1.8 - 2.1	Doublet

2.3.3. Mass Spectrometry (MS)



m/z Value	Interpretation
[M]+	Molecular ion peak
[M - 15]+	Loss of a methyl radical (•CH ₃)
[M - 43]+	Loss of the crotonyl group (•C ₃ H ₅)
106	Fragment corresponding to the isonicotinoyl cation
78	Fragment corresponding to the pyridine ring

Putative Mechanism of Action

Isoniazid, the precursor to **Crotoniazide**, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It is hypothesized that **Crotoniazide** and other isonicotinoyl hydrazones may exert their antimicrobial effect through a similar pathway, primarily by inhibiting the enoyl-acyl carrier protein reductase (InhA).

Signaling Pathway



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Proposed mechanism of action for Crotoniazide.

Conclusion



This technical guide provides a detailed framework for the synthesis and characterization of **Crotoniazide**. The straightforward synthetic protocol and the outlined analytical methods offer a solid foundation for researchers exploring this and related isonicotinoyl hydrazones. While further experimental work is required to fully elucidate the specific spectral properties and confirm the precise mechanism of action of **Crotoniazide**, the information presented herein serves as a valuable starting point for its investigation as a potential therapeutic agent. The provided visualizations of the synthesis workflow and the putative signaling pathway offer a clear and concise summary of the key processes involved.

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References

- 1. N'-(But-2-enylidene)isonicotinohydrazide PMC [pmc.ncbi.nlm.nih.gov]
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